(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
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Overview
Description
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid typically involves the use of chiral auxiliaries and stereoselective reactions. One common method includes the diastereoselective aldol addition between an aldehyde and an acyloxazolidinone, which provides complete stereochemical control over the resulting stereogenic centers . The reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxazolidine ring into other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for biologically active compounds and can be used in enzyme studies.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can inhibit or activate certain pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
- (2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid
- (E,2S,3R,4R,5S)-4-Acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid
Uniqueness
(4R,5S)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its involvement in various chemical reactions make it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
(4R,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m1/s1 |
InChI Key |
SFEWQLMXSWYMJK-UHNVWZDZSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](NC(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Origin of Product |
United States |
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